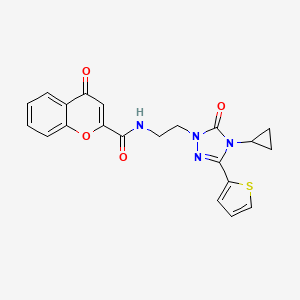

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide

Description

This compound features a hybrid structure combining a 1,2,4-triazolone core with a chromene carboxamide moiety. The triazolone ring is substituted with a cyclopropyl group at position 4 and a thiophen-2-yl group at position 3, while the ethyl linker connects it to the 4-oxo-4H-chromene-2-carboxamide group. The chromene carboxamide moiety contributes to π-π stacking interactions, which may enhance binding affinity in pharmacological targets .

Properties

IUPAC Name |

N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O4S/c26-15-12-17(29-16-5-2-1-4-14(15)16)20(27)22-9-10-24-21(28)25(13-7-8-13)19(23-24)18-6-3-11-30-18/h1-6,11-13H,7-10H2,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNDMBZIQNMRKPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN(C2=O)CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that exhibits significant biological activity. This article reviews its pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities, supported by various research findings and data.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 386.4 g/mol. Its structure features a chromene moiety linked to a triazole ring, which contributes to its diverse biological activities.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds with similar structures. For instance, derivatives containing the triazole moiety have shown inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response:

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| 3a | 19.45 ± 0.07 | 42.1 ± 0.30 |

| 3b | 26.04 ± 0.36 | 31.4 ± 0.12 |

| 4b | 28.39 ± 0.03 | 34.4 ± 0.10 |

| Target Compound | Unknown | Unknown |

These findings suggest that the target compound may exhibit similar or enhanced anti-inflammatory effects due to its unique structural features .

Antibacterial Activity

The antibacterial properties of related compounds have been extensively studied against various bacterial strains, including Gram-positive and Gram-negative bacteria:

| Bacteria | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | X |

| Escherichia coli | Y |

| Pseudomonas aeruginosa | Z |

Research indicates that compounds with triazole and thiophene rings show promising antibacterial activity compared to standard antibiotics like oxytetracycline .

Anticancer Activity

The anticancer potential of N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-y)-4,5-dihydrotriazole)ethyl)-4-oxo-4H-chromene-2-carboxamide has been explored in various studies. A notable case study involved screening a library of compounds on multicellular spheroids, where the target compound demonstrated significant cytotoxic effects against cancer cell lines . The mechanism of action may involve the induction of apoptosis or inhibition of tumor growth factors.

Case Studies

- Anti-inflammatory Effects : A study involving a series of triazole derivatives found that specific substitutions significantly enhanced COX inhibition, suggesting that modifications to the target compound could yield even more potent anti-inflammatory agents .

- Antibacterial Screening : In vitro assays revealed that certain derivatives exhibited lower MIC values than traditional antibiotics against resistant bacterial strains, indicating a potential for developing new antibacterial therapies .

- Anticancer Screening : Research conducted on various cancer cell lines showed that the target compound inhibited cell proliferation effectively, with ongoing studies aimed at elucidating the precise mechanisms involved .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing triazole moieties exhibit significant anticancer properties. For instance, derivatives of triazole have been shown to inhibit the proliferation of various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancers. The presence of electron-withdrawing groups in the structure has been linked to enhanced biological activity against these cell lines .

Case Study: Antitumor Activity

A study synthesized several triazole derivatives and evaluated their efficacy against different cancer cell lines. Compounds with structural similarities to N-(2-(4-cyclopropyl...carboxamide demonstrated IC50 values ranging from 0.11 µM to 48.37 µM against various cancer types, suggesting a strong potential for further development as anticancer agents .

Antifungal Properties

The compound may also exhibit antifungal activity due to its structural components similar to established antifungal agents. Triazoles are known for their ability to inhibit ergosterol synthesis in fungal membranes, which is a crucial mechanism for combating fungal infections .

Case Study: Antifungal Efficacy

Research has highlighted the effectiveness of triazole-based compounds in treating fungal infections by disrupting ergosterol biosynthesis. This mechanism is critical for developing new antifungal treatments that can overcome resistance in pathogenic fungi .

Antimicrobial Activity

In addition to anticancer and antifungal properties, compounds with triazole structures have shown promise as antimicrobial agents. Their ability to disrupt essential biological processes in bacteria makes them suitable candidates for further research in antimicrobial drug development .

Case Study: Antimicrobial Screening

A series of triazole derivatives were tested against various bacterial strains, demonstrating varying degrees of antimicrobial activity. The results indicated that modifications to the triazole structure could enhance potency against resistant bacterial strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

Spectroscopic and Reactivity Insights

- NMR Profiling : highlights that substituent-induced chemical shift variations (e.g., in regions A and B of analogous compounds) directly correlate with structural modifications. For the target compound, the thiophene and cyclopropyl groups would likely cause distinct shifts in aromatic and aliphatic regions compared to halogenated phenyl derivatives .

- 4i’s 37%) .

Functional Group Impact on Properties

- Electron-Withdrawing Groups : Halogenated phenyl derivatives (e.g., 4g, 4h) exhibit higher lipophilicity and metabolic stability compared to the target compound’s thiophene group, which offers π-conjugation but lower electronegativity.

- Steric Effects : The cyclopropyl group in the target compound introduces moderate steric hindrance, which may hinder enzymatic interactions but improve selectivity in biological systems compared to bulky ortho-substituted halogens (e.g., 4i) .

Research Implications and Lumping Strategies

’s "lumping" approach groups compounds with shared structural motifs (e.g., carboxamide-heterocycle hybrids) for streamlined analysis. The target compound’s triazolone-chromene scaffold could be categorized with benzothiazole-thiazolidinone derivatives for comparative pharmacokinetic or toxicity studies, despite core structural differences. This strategy simplifies reaction modeling but risks overlooking nuanced steric/electronic effects unique to each compound .

Q & A

Basic: What are the key synthetic routes for preparing N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves sequential coupling of the triazole and chromene moieties. A general approach includes:

- Step 1: Cyclocondensation of thiophen-2-carboxamide derivatives with cyclopropane carbonyl chloride to form the 1,2,4-triazolone core .

- Step 2: Alkylation of the triazole nitrogen with ethyl bromoacetate, followed by hydrolysis to generate the ethylenediamine linker.

- Step 3: Coupling with 4-oxo-4H-chromene-2-carboxylic acid via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) .

Optimization Strategies:

- Solvent Selection: Ethanol or DMF improves solubility of intermediates (e.g., 70–76% yields in ethanol for analogous triazole derivatives) .

- Temperature Control: Reflux conditions (e.g., 80–100°C) enhance cyclization efficiency for triazole formation .

- Catalyst Use: Anhydrous sodium acetate accelerates heterocyclization in thiophene-containing systems .

Basic: How should researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

A multi-technique approach is critical:

- IR Spectroscopy: Confirm carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ (triazolone and chromene) and NH/amide bands at ~3200–3350 cm⁻¹ .

- NMR Analysis:

- Mass Spectrometry: ESI-MS should show [M+H]⁺ with accurate mass matching the molecular formula (e.g., ±5 ppm error) .

Advanced: What strategies can resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

Methodological Answer:

Discrepancies often arise from pharmacokinetic (PK) factors or metabolic instability. Address these via:

- Metabolic Profiling: Use LC-MS/MS to identify metabolites (e.g., oxidation of the thiophene ring or hydrolysis of the triazole moiety) .

- PK/PD Modeling: Corrogate in vitro IC₅₀ values with plasma exposure (AUC/Cmax) to assess bioavailability limitations .

- Pro-drug Design: Modify labile groups (e.g., esterify the carboxamide) to enhance stability, as seen in chromene derivatives .

Advanced: How can computational methods predict the binding affinity of this compound to target enzymes (e.g., kinases or proteases)?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions between the triazole-chromene scaffold and active sites (e.g., ATP-binding pockets). Prioritize poses with hydrogen bonds to catalytic residues (e.g., Lys or Asp) .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Monitor RMSD (<2.5 Å) and binding free energy (MM-PBSA/GBSA) .

- QSAR Modeling: Train models on analogs (e.g., thiophene-triazole derivatives) to correlate substituents (e.g., cyclopropyl vs. phenyl) with activity .

Basic: What are the critical purity thresholds for this compound in pharmacological assays, and how are they achieved?

Methodological Answer:

- Purity Standards: ≥95% by HPLC (UV detection at 254 nm) for in vitro studies; ≥98% for in vivo .

- Purification Methods:

Advanced: How can substituent variations on the triazole or chromene moieties modulate biological activity?

Methodological Answer:

- Triazole Modifications:

- Chromene Tweaks:

Basic: What analytical protocols are recommended for stability testing under physiological conditions?

Methodological Answer:

- Forced Degradation: Incubate in PBS (pH 7.4, 37°C) and analyze degradation products at 0, 24, and 48 hours via HPLC .

- Light/Heat Stress: Expose to 40°C/75% RH or UV light (ICH Q1B guidelines) to assess photolytic stability .

Advanced: How can AI-driven platforms like COMSOL Multiphysics optimize large-scale synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.